(6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one
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Overview
Description
(6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one: is a chemical compound that belongs to the morpholine family This compound is characterized by the presence of a tert-butyl group and a fluorophenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one typically involves the reaction of a morpholine derivative with tert-butyl and fluorophenyl substituents. The specific synthetic route and reaction conditions can vary, but common methods include:
Nucleophilic Substitution: This involves the substitution of a leaving group on a morpholine derivative with a tert-butyl group.
Aromatic Substitution:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced chemical reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst or a ligand in various chemical reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound is explored for potential therapeutic applications, including as a precursor for drug candidates.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
- (6S)-6-(4-fluorophenyl)morpholin-3-one
- 6-(4-fluorophenyl)morpholin-3-one
- (6S)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one
Comparison:
- Structural Differences: The presence of different substituents (e.g., tert-butyl vs. ethyl) can significantly alter the chemical and physical properties of these compounds.
- Unique Properties: (6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one is unique due to its specific combination of tert-butyl and fluorophenyl groups, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
920798-19-2 |
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Molecular Formula |
C14H18FNO2 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
(6S)-4-tert-butyl-6-(3-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)16-8-12(18-9-13(16)17)10-5-4-6-11(15)7-10/h4-7,12H,8-9H2,1-3H3/t12-/m1/s1 |
InChI Key |
JVROJWYTNYEHJB-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@@H](OCC1=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC(C)(C)N1CC(OCC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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